molecular formula C11H16N2 B1266813 2-(Piperidin-1-ylmethyl)pyridine CAS No. 71172-77-5

2-(Piperidin-1-ylmethyl)pyridine

Cat. No. B1266813
CAS RN: 71172-77-5
M. Wt: 176.26 g/mol
InChI Key: KTXLDFXGPHVDFV-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)pyridine is a compound of interest due to its role as an intermediate in the synthesis of various pharmaceuticals and its involvement in chemical reactions that highlight its unique properties. The compound's synthesis and analysis have been subjects of research, aiming to understand its characteristics and potential applications further.

Synthesis Analysis

The synthesis of 2-(Piperidin-1-ylmethyl)pyridine involves several key steps, starting from basic pyridine derivatives. For example, Shen Li (2012) discusses the synthesis of a closely related compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, from 2-amino-4-methylpyridine through chlorination and condensation with piperidine, achieving an overall yield of about 62% (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of 2-(Piperidin-1-ylmethyl)pyridine compounds has been extensively analyzed through various techniques, including X-ray diffraction, NMR, and DFT studies. For instance, Shifeng Ban et al. (2023) synthesized a nitrogenous compound with a structure related to 2-(Piperidin-1-ylmethyl)pyridine and confirmed its structure through FT-IR, NMR, and mass spectrometry, providing insights into its molecular conformation and properties (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(Piperidin-1-ylmethyl)pyridine derivatives have been explored in various studies. For example, the work by Dan Zhang et al. (2021) on piperidine-mediated cyclization reactions highlights the compound's utility in synthesizing novel chromeno[2,3-b]pyridine derivatives, showcasing its versatility in organic synthesis (Zhang et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of 2-(Piperidin-1-ylmethyl)pyridine. Research by Z. Karczmarzyk and W. Malinka (2004) on the crystal structure of related compounds provides valuable information on the physical characteristics that can influence the compound's reactivity and stability (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with various reagents, are fundamental for the application of 2-(Piperidin-1-ylmethyl)pyridine in chemical synthesis and pharmaceutical development. Studies like those by Milad Taheri et al. (2012), which explore the synthesis and thermodynamic properties of related compounds, contribute to a deeper understanding of these chemical properties (Taheri et al., 2012).

Scientific Research Applications

Synthesis of Intermediate Compounds

2-(Piperidin-1-ylmethyl)pyridine and its derivatives have been utilized in the synthesis of various intermediate compounds. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is synthesized from 2-amino-4-methylpyridine through a series of chlorination and condensation reactions (Shen Li, 2012). Similarly, 2-(Piperidin-2-ylmethyl)cycloalkanols are synthesized using 2-picolyllithium and cycloalkene oxides, followed by catalytic hydrogenation (M. Begley et al., 1986).

Medicinal Chemistry Applications

Various derivatives of 2-(Piperidin-1-ylmethyl)pyridine have been explored for their medicinal applications. Novel derivatives of 2-pyridinemethylamine, which incorporate a piperidin-1-ylmethyl group, show promise as selective, potent, and orally active agonists at 5-HT1A receptors, indicating potential antidepressant properties (B. Vacher et al., 1999).

Corrosion Inhibition

Research has also explored the use of piperidine derivatives in corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives, including those with pyridine groups, on the corrosion of iron (S. Kaya et al., 2016).

Synthesis of Fluorescent Probes

In the field of chemistry, 2-(Piperidin-1-ylmethyl)pyridine derivatives have been used to synthesize fluorescent probes. For instance, a derivative featuring two porphyrin moieties was created as a fluorescent ratiometric probe for zinc ions, demonstrating its utility in detecting specific metal ions (Nuno M. M. Moura et al., 2014).

Development of Bioactive Templates

Additionally, pyridyl-substituted fused bicyclic piperidines have been prepared as novel cores for medicinal chemistry applications. These compounds, incorporating pyridine rings, have potential use in various medicinal chemistry applications due to their high sp3 character (Jinglan Zhou et al., 2015).

Safety And Hazards

The safety data sheet for 2-(Piperidin-1-ylmethyl)pyridine can provide detailed information on its safety and hazards .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

2-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h2-3,6-7H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXLDFXGPHVDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291820
Record name 2-(piperidin-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-ylmethyl)pyridine

CAS RN

71172-77-5
Record name NSC78460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78460
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(piperidin-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(PIPERIDINOMETHYL)-PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CF Wang, ZL Zhang, YL Wang, GL Dai - Russian Journal of Coordination …, 2009 - Springer
Synthesis and single crystal X-ray diffraction study were carried for compound {[Cu(C 11 H 16 N 4 ) 2 (N 3 )](ClO 4 )} · H 2 O (I). The structure is molecular, and the Cu 2+ ion is in a five-…
Number of citations: 1 link.springer.com
HC Kwon, M Yoon, S Nayab, H Lee, JH Han - Dalton Transactions, 2023 - pubs.rsc.org
Here, we report a series of four novel Cu complexes, namely 2-(piperidin-1-ylmethyl)quinoline copper(II) nitrate, [LACu(NO3)2] (Cu1), 4-(quinolin-2-ylmethyl)morpholine copper(II) nitrate…
Number of citations: 3 pubs.rsc.org
J Lee, D Kim, H Lee, S Nayab, JH Han - Polyhedron, 2022 - Elsevier
Zinc(II) complexes, namely [L n ZnCl 2 ] (L n = L A –L D ) supported with N,N'-bidentate aminomethylquinoline and aminomethylpyridine derived ligands, such as 2-(piperidin-1-ylmethyl)…
Number of citations: 4 www.sciencedirect.com
E Tayama, G Shimizu, R Nakao - Tetrahedron, 2022 - Elsevier
The base-induced Sommelet–Hauser (S–H) rearrangement of various types of N-(pyridinylmethyl) tetraalkylammonium salts 2 to produce N,N-dialkyl-α-pyridinylamino acid esters 4 was …
Number of citations: 2 www.sciencedirect.com
M van der Stelt, J Cals, S Broeders-Josten… - Journal of medicinal …, 2011 - ACS Publications
Here, we report the identification and optimization of 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives as a novel chemotype with selective cannabinoid CB2 receptor …
Number of citations: 33 pubs.acs.org
AR Jeong, S Nayab, E Kim, H Yeo, H Lee - Journal of Molecular Structure, 2022 - Elsevier
A series of Pd(II) complexes, 1–4 bearing N,N-bidentate aminomethylpyridine and aminomethylquinoline derivatives were synthesized and characterized. Single crystal X-ray …
Number of citations: 2 www.sciencedirect.com

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